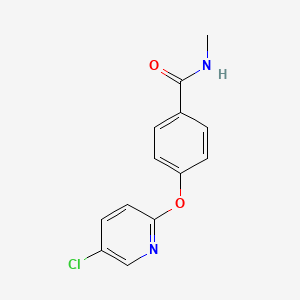
N-(2,3-dihydro-1H-indol-5-yl)-5-methylthiophene-2-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-indol-5-yl)-5-methylthiophene-2-carboxamide;hydrochloride, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor 7 (mGluR7). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, and addiction.
Mécanisme D'action
N-(2,3-dihydro-1H-indol-5-yl)-5-methylthiophene-2-carboxamide;hydrochloride exerts its effects by binding selectively to mGluR7, a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of mGluR7 leads to the inhibition of neurotransmitter release, particularly of glutamate, which is a major excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-indol-5-yl)-5-methylthiophene-2-carboxamide;hydrochloride has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of the stress response. These effects are thought to be mediated by the activation of mGluR7 and the subsequent inhibition of glutamate release.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2,3-dihydro-1H-indol-5-yl)-5-methylthiophene-2-carboxamide;hydrochloride in lab experiments is its high selectivity for mGluR7, which allows for the specific investigation of the role of this receptor in various neurological disorders. However, one limitation is that the compound is relatively expensive, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the investigation of N-(2,3-dihydro-1H-indol-5-yl)-5-methylthiophene-2-carboxamide;hydrochloride and mGluR7 in neurological disorders. One area of interest is the development of new therapeutic agents that target mGluR7, based on the anxiolytic, antidepressant, and antipsychotic effects of N-(2,3-dihydro-1H-indol-5-yl)-5-methylthiophene-2-carboxamide;hydrochloride. Another area of interest is the investigation of the role of mGluR7 in addiction, particularly in the context of opioid addiction, where it has been shown to have a potential therapeutic effect. Finally, the role of mGluR7 in neurodegenerative disorders, such as Alzheimer's disease, is an area of active investigation, with the potential for the development of new treatments based on the modulation of this receptor.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-indol-5-yl)-5-methylthiophene-2-carboxamide;hydrochloride involves a multi-step process, starting with the reaction of 2-bromo-5-methylthiophene with 2-aminoindole to form the intermediate compound. This is then subjected to further reactions to yield the final product, N-(2,3-dihydro-1H-indol-5-yl)-5-methylthiophene-2-carboxamide;hydrochloride hydrochloride.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-indol-5-yl)-5-methylthiophene-2-carboxamide;hydrochloride has been used extensively in scientific research to investigate the role of mGluR7 in various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, making it a promising candidate for the development of new therapeutic agents.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)-5-methylthiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS.ClH/c1-9-2-5-13(18-9)14(17)16-11-3-4-12-10(8-11)6-7-15-12;/h2-5,8,15H,6-7H2,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOIHXFARRKGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC3=C(C=C2)NCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B7629497.png)
![(4Z)-4-[(4-cyanophenyl)methylidene]-2-ethyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7629508.png)
![N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide](/img/structure/B7629516.png)



![2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide](/img/structure/B7629531.png)
![(5-Methyl-2-phenylmorpholin-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7629545.png)
![2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B7629552.png)
![N-[1-(2,5-dimethylphenyl)ethyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7629556.png)
![1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride](/img/structure/B7629557.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7629567.png)
